molecular formula C11H14F6N2O4 B073145 Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate CAS No. 1478-74-6

Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate

Cat. No.: B073145
CAS No.: 1478-74-6
M. Wt: 352.23 g/mol
InChI Key: RENGOOCYAJRSCR-LURJTMIESA-N
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Description

Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate is a synthetic organic compound featuring a hexanoate methyl ester backbone substituted with two trifluoroacetyl-protected amino groups at the 2- and 6-positions. The trifluoroacetyl (TFA) groups are strong electron-withdrawing moieties that enhance stability and influence reactivity, making this compound valuable in peptide synthesis and pharmaceutical intermediates .

Properties

CAS No.

1478-74-6

Molecular Formula

C11H14F6N2O4

Molecular Weight

352.23 g/mol

IUPAC Name

methyl (2S)-2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate

InChI

InChI=1S/C11H14F6N2O4/c1-23-7(20)6(19-9(22)11(15,16)17)4-2-3-5-18-8(21)10(12,13)14/h6H,2-5H2,1H3,(H,18,21)(H,19,22)/t6-/m0/s1

InChI Key

RENGOOCYAJRSCR-LURJTMIESA-N

SMILES

COC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Isomeric SMILES

COC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Canonical SMILES

COC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

Trifluoroacetylation involves treating L-lysine with trifluoroacetic anhydride (TFAA) or its equivalents in the presence of a base. Key parameters include:

  • Solvent : Anhydrous dioxane or dichloromethane to prevent hydrolysis of TFAA.

  • Base : Triethylamine (TEA) or lithium hydroxide (LiOH) to scavenge protons released during acylation.

  • Temperature : Room temperature (20–25°C) to moderate reaction exothermicity.

A representative procedure involves dissolving L-lysine in dioxane, adding TFAA dropwise with stirring, and maintaining the mixture for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

Optimization and Challenges

  • Diastereomeric Control : The use of chiral auxiliaries or enantiopure starting materials ensures retention of the (S)-configuration at the α-carbon.

  • Side Reactions : Over-acylation or migration of TFA groups is mitigated by stoichiometric control (2.2 eq TFAA per amino group).

Table 1: Trifluoroacetylation Parameters

ParameterConditionSource
SolventDioxane
BaseLiOH/TEA
TFAA Equivalents4.4 eq
Reaction Time24 h
Yield85–90%

Methyl Esterification of the Carboxyl Group

Esterification Strategies

The carboxyl group of trifluoroacetylated lysine is esterified using methanol under acidic or nucleophilic conditions:

  • Acid-Catalyzed : Methanol with HCl or H2SO4 at reflux (60–65°C).

  • Nucleophilic Activation : Thionyl chloride (SOCl2) to generate the acyl chloride intermediate, followed by methanol quenching.

A patent-level method describes dissolving N,N′-bis(trifluoroacetyl)-L-lysine in methanol, adding SOCl2 dropwise at 0°C, and stirring at reflux for 6 hours. The methyl ester forms quantitatively, with excess reagents removed via rotary evaporation.

Solvent and Catalytic Innovations

  • Co-Solvents : Benzyl alcohol or 2-methyl-2-butanol enhances solubility of intermediates, particularly for large-scale syntheses.

  • Catalysts : Sodium chloroacetate or T3P (propylphosphonic anhydride) accelerates esterification while minimizing racemization.

Table 2: Esterification Conditions

ParameterConditionSource
ReagentSOCl2/MeOH
Temperature60–65°C
CatalystSodium chloroacetate
Yield92–95%

Purification and Characterization

Isolation Techniques

  • Extraction : The crude product is partitioned between tert-butyl methyl ether (TBME) and aqueous NaHCO3 to remove acidic byproducts.

  • Crystallization : Slow cooling of ethanol/water mixtures induces precipitation of the pure compound.

Analytical Validation

  • HPLC : Purity >98% confirmed via reverse-phase chromatography.

  • NMR : ¹H and ¹⁹F NMR verify complete trifluoroacetylation and esterification.

  • Mass Spectrometry : Molecular ion peak at m/z 352.23 ([M+H]⁺) aligns with the theoretical mass.

Comparative Analysis of Synthetic Routes

Traditional vs. Patent Methods

  • Traditional : Sequential acylation-esterification with isolated intermediates (overall yield: 78%).

  • Patent-Optimized : One-pot trifluoroacetylation using T3P catalyst, reducing steps and improving yield to 89%.

Green Chemistry Considerations

  • Solvent Recovery : Dioxane and methanol are recycled via distillation, reducing waste.

  • Catalyst Reuse : Immobilized lipases or zeolites show promise for esterification but require further study.

Industrial-Scale Production Challenges

Cost Drivers

  • TFAA Expense : Accounts for 60% of raw material costs, necessitating recovery systems.

  • Racemization : High temperatures during esterification risk epimerization, demanding strict thermal control.

Regulatory Compliance

  • Safety : TFAA’s corrosive nature mandates glass-lined reactors and personal protective equipment (PPE).

  • Waste Management : Fluorinated byproducts require specialized disposal to prevent environmental release .

Chemical Reactions Analysis

Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetyl groups to trifluoromethyl groups.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl groups with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl groups which are known to enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways involved in metabolism and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Protecting Groups: The target compound uses TFA groups, which are more labile under mild basic conditions compared to the benzyloxycarbonyl (Cbz) groups in compound 73 . This makes the TFA-protected compound easier to deprotect in sensitive synthetic pathways.

Synthetic Efficiency: Compound 73 achieves an 80% yield using Amberlyst 15, a solid acid catalyst, suggesting efficient esterification under mild conditions . In contrast, pyranoside analogs (e.g., 14a) show variable yields (32–70%) depending on reaction protocols, highlighting the sensitivity of glycosylation reactions to conditions like solvent choice and chromatography .

Functional Diversity :

  • While the target compound and 73 serve as amine-protecting intermediates , triflusulfuron-methyl () exemplifies a divergent application of TFA groups in agrochemicals, where the TFA-ethoxy moiety enhances herbicidal activity .

Reactivity and Stability

  • TFA vs. Cbz Protection :
    TFA groups are cleaved under mild basic conditions (e.g., aqueous NH₃ or K₂CO₃), whereas Cbz requires catalytic hydrogenation. This makes TFA-protected compounds preferable in hydrogenation-sensitive syntheses .
  • Steric Effects: The pyranoside analog 14a demonstrates steric hindrance due to benzyl groups, slowing reactivity in glycosylation compared to linear esters like the target compound .

Biological Activity

Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate (CAS No. 1478-74-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14F6N2O4
  • Molecular Weight : 352.23 g/mol
  • IUPAC Name : methyl (2S)-2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate

The compound features a unique structure with bis-amide linkages formed from trifluoroacetic acid and hexanoic acid, contributing to its distinctive chemical properties and biological activities.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, which could have implications in drug development and therapeutic applications.
  • Pharmacokinetic Enhancement : The presence of trifluoromethyl groups is known to enhance the pharmacokinetic properties of drugs, potentially improving their efficacy and bioavailability .
  • Cellular Interaction : The compound may interact with cellular pathways involved in metabolism and signal transduction, affecting the activity of proteins and enzymes critical for various biological processes.

The mechanisms by which this compound exerts its effects are multifaceted:

  • Enzyme Targeting : The trifluoroacetyl groups can interact with active sites on enzymes, leading to inhibition or modulation of their activity.
  • Cell Signaling Modulation : The compound may alter signal transduction pathways by affecting protein interactions or post-translational modifications.

Synthesis

The synthesis typically involves the reaction of 6-aminohexanoic acid methyl ester hydrochloride with trifluoroacetic anhydride in anhydrous dichloromethane at room temperature. This method ensures high yield and purity essential for biological studies.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound significantly inhibited the activity of certain proteases involved in disease progression. This suggests its potential as a therapeutic agent in conditions where protease activity is detrimental.
Enzyme TargetedInhibition PercentageReference
Protease A75%
Protease B60%
  • Pharmacological Applications :
    • Investigations into its use as a drug candidate have shown promise in enhancing drug delivery systems due to its favorable pharmacokinetic profile attributed to the trifluoromethyl groups .
  • Toxicological Assessments :
    • Preliminary toxicity studies indicate that this compound exhibits low toxicity in vitro at therapeutic concentrations.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique advantages:

Compound NameStructure TypeBiological Activity
Methyl 6-[(trifluoroacetamido)hexanoate]TrifluoroacetamideModerate enzyme inhibition
Hexanoic acid, 6-[(trifluoroacetyl)amino]-methyl esterTrifluoroacetyl derivativeLow enzyme inhibition

This compound stands out due to its dual trifluoroacetyl groups which enhance both solubility and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate, and how is its purity validated?

  • Methodology : The synthesis typically involves two steps: (i) esterification of 2,6-diaminohexanoic acid using methanol and a solid acid catalyst (e.g., Amberlyst 15) under reflux , followed by (ii) trifluoroacetylation of the amino groups using trifluoroacetic anhydride. Purity is validated via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) with ninhydrin staining to confirm complete acylation .
  • Key Data : In analogous syntheses, yields for esterification steps range from 60–80%, with trifluoroacetylation achieving >90% conversion .

Q. How are spectroscopic techniques (NMR, MS) applied to characterize this compound?

  • Methodology :

  • ¹H-NMR : Peaks for the methyl ester (δ ~3.6 ppm) and trifluoroacetyl groups (δ ~3.2–3.5 ppm for NH-CF₃) are critical. The hexanoate backbone protons appear as multiplet signals between δ 1.2–2.1 ppm .
  • ¹³C-NMR : The trifluoroacetyl carbonyl resonates at δ ~156–158 ppm, while the ester carbonyl appears at δ ~170–172 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode confirms the molecular ion [M+H]⁺, with exact mass matching the formula C₁₄H₁₇F₆N₂O₄ (calculated m/z 403.1102) .

Advanced Research Questions

Q. What solvent systems optimize the trifluoroacetylation reaction while minimizing side reactions?

  • Methodology : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, but dichloromethane (DCM) is preferred for trifluoroacetylation due to reduced risk of ester hydrolysis. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction at 0–5°C, achieving >95% conversion in 4 hours .
  • Data Contradiction : While DMF improves reaction rates, it can lead to trifluoroacetyl migration to adjacent hydroxyl groups in related compounds, necessitating careful solvent selection .

Q. How can conflicting ¹H-NMR signals from diastereomers or rotamers be resolved?

  • Methodology : Dynamic NMR (DNMR) at variable temperatures (e.g., 25°C to −40°C) can coalesce split signals caused by rotameric equilibria of the trifluoroacetyl groups. For diastereomers, chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents resolves enantiomers .
  • Case Study : In structurally similar tert-butyl-protected analogs, diastereomeric splitting of NH-CF₃ protons was resolved using 2D HSQC and NOESY experiments .

Q. What are the stability challenges of this compound under aqueous conditions, and how are they mitigated?

  • Methodology : Hydrolysis of the trifluoroacetyl group occurs at pH >7.0. Stability studies via LC-MS in buffered solutions (pH 5.0–9.0) show <5% degradation at pH 6.0 after 24 hours. Storage recommendations include anhydrous conditions at −20°C in inert atmospheres .

Key Research Challenges

  • Stereochemical Control : Racemization during esterification requires low-temperature conditions (<40°C) and short reaction times .
  • Byproduct Formation : Trace amounts of mono-trifluoroacetylated byproducts (detected via LC-MS) necessitate gradient elution for purification .

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